![molecular formula C7H9NO3 B1520314 4-Hydroxybenzamide hydrate CAS No. 138169-57-0](/img/structure/B1520314.png)
4-Hydroxybenzamide hydrate
Overview
Description
4-Hydroxybenzamide hydrate is a chemical compound with the linear formula C7H9O3N1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It has been used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .
Molecular Structure Analysis
The molecular formula of 4-Hydroxybenzamide hydrate is C7H9O3N1 . The structure of a related compound, 4-Hydroxybenzamide, can be found on ChemSpider .Scientific Research Applications
Thermodynamic and Structural Aspects
4-Hydroxybenzamide (4-OH-BZA) has been extensively studied for its thermodynamic and structural properties. Research by Perlovich et al. (2007) explored the single-crystal structures of both anhydrate and hydrate phases of 4-OH-BZA. They calculated the thermodynamic parameters of sublimation and estimated the thermodynamic stability of various crystalline phases of 4-hydroxybenzamide. This study aids in understanding the practical classification of host-guest molecular crystals, especially in cases where host and guest sizes are comparable (Perlovich et al., 2007).
Spectroscopic Studies
In 2020, Ramesh et al. conducted theoretical and experimental spectroscopic studies of monomeric and dimeric structures of 4-hydroxybenzamide (4HBM). They utilized DFT calculations and various spectroscopic methods to analyze the molecular structures and interactions. This research offers insights into the chemical reactivity and electron-hole charge transitions of 4HBM, contributing to a deeper understanding of its chemical and biological properties (Ramesh et al., 2020).
Synthon Modularity in Cocrystals
Tothadi and Desiraju (2012) investigated the synthon modularity in 4-hydroxybenzamide–dicarboxylic acid cocrystals. Their study focused on the design and characterization of these cocrystals, emphasizing the understanding of synthon modularity in crystal structures. This research contributes to the field of crystal engineering and the design of cocrystals with desired properties (Tothadi & Desiraju, 2012).
Synthesis and Characterization of Derivatives
Ienascu et al. (2008) evaluated the antimicrobial activity of novel 2-hydroxybenzamide derivatives. They investigated the activity against various bacterial and fungal strains, contributing to the development of new antimicrobial agents. This research is significant in the context of designing new compounds with potential therapeutic applications (Ienascu et al., 2008).
Electropolymerization and Biosensor Applications
Santos et al. (2019) explored the electropolymerization of phenol and aniline derivatives, including 4-hydroxybenzamide, for use as electrochemical transducers. Their research aimed at developing an immunosensor for dengue, demonstrating the potential application of 4-hydroxybenzamide in biosensor technology (Santos et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that hydroxybenzamides, a group to which 4-hydroxybenzamide hydrate belongs, have a wide range of biological activity .
Biochemical Pathways
Certain derivatives of 4-hydroxybenzamide are known to exhibit cerebroprotective activity .
Pharmacokinetics
It’s known that the low solubility in water of certain derivatives of 4-Hydroxybenzamide limits their bioavailability .
properties
IUPAC Name |
4-hydroxybenzamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.H2O/c8-7(10)5-1-3-6(9)4-2-5;/h1-4,9H,(H2,8,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBTSPVUITUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677617 | |
Record name | 4-Hydroxybenzamide--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzamide hydrate | |
CAS RN |
138169-57-0 | |
Record name | 4-Hydroxybenzamide--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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